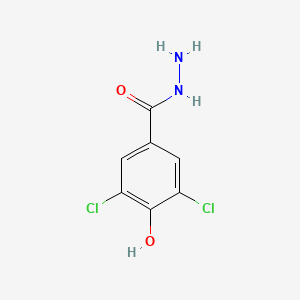

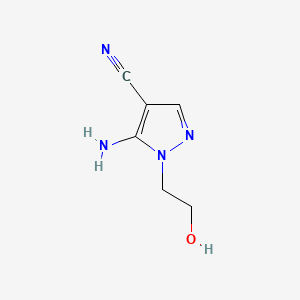

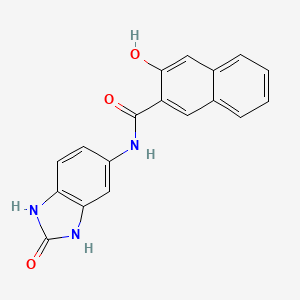

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-

Overview

Description

Determination of Naphthalene Derivatives

Naphthalene derivatives are a class of compounds that have been extensively studied due to their diverse applications in chemistry and materials science. These compounds are characterized by the presence of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The derivatives often contain various functional groups that impart unique physical, chemical, and electronic properties to the molecules.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various strategies, including direct acylation reactions, condensation reactions, and cycloaddition reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Additionally, dicarboxamides with naphthalene cores were prepared by condensation reactions from specific diamines with carboxyphenyl compounds . Another example is the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods have revealed solid-state properties, hydrogen bonding interactions, and the presence of various functional groups. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . The structure of benz[4,5]isoquino[1,2-b]quinazoline-7,9-dione and its hydrolysis rearrangement product was determined, showing significant steric hindrance and non-planarity .

Chemical Reactions Analysis

Naphthalene derivatives can participate in a range of chemical reactions, including redox reactions, electrochromic reactions, and sensing mechanisms. Triarylamine end-capped, naphthalene-cored dicarboxamides can be electropolymerized into electroactive films, exhibiting reversible electrochemical oxidation processes and color changes upon electro-oxidation . The colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure and the nature of their substituents. These properties include electrochemical behavior, colorimetric sensing abilities, and fluorescence. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) derivatives have been used for the electrochemical detection of amino acids, with a detection limit obtained for the asparagine-NDA derivative . The specific fluorescent sensing of aluminum using a naphthalene benzimidazole derivative in aqueous media demonstrates the potential for environmental monitoring applications .

Scientific Research Applications

Fluorescent Detection Applications

2-Naphthalenecarboxamide derivatives have been studied for their potential in fluorescent detection. McGill et al. (2005) explored the reaction of naphthalene-2,3-dicarbaldehyde (NDA) with cyanide, noting its use in the fluorescent detection of amino acids. They discovered a unique crystalline product resulting from the reaction, which could have implications for advanced detection techniques (McGill et al., 2005).

Potential Anticancer Properties

Research into naphthalenecarboxamide derivatives has indicated potential anticancer properties. Salahuddin et al. (2014) synthesized and characterized various naphthalenecarboxamide derivatives, evaluating their in vitro anticancer effects. One compound, in particular, showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Chemical Synthesis and Reactivity

The synthesis and reactivity of naphthalenecarboxamide derivatives are of great interest in the field of chemistry. Gaber et al. (2013) studied the thermal fragmentation and rearrangement of N-aryl-2-furamide oximes, which include naphthalene derivatives. Their research provides insights into the chemical behavior and potential applications of these compounds in various synthetic processes (Gaber et al., 2013).

Photophysical Properties

The photophysical properties of naphthalenecarboxamide derivatives are also a subject of study, with implications for materials science and bio-imaging. For instance, Nicolescu et al. (2020) synthesized new naphthalene-1,8-dicarboxylic acid derivatives, investigating their photophysical properties for potential use in bio-imaging and as intermediates for fluorescent bioactive compounds. They observed positive solvatochromism in various solvents, a property that could be crucial for designing responsive materials and sensors (Nicolescu et al., 2020).

Green Chemistry and Eco-Friendly Synthesis

The green synthesis of naphthalenecarboxamide derivatives is an emerging area of interest. Fu et al. (2016) described a green synthetic method for naphthalene derivatives, emphasizing the advantages of simplicity, short reaction time, high yield, and eco-friendly catalysts. Such approaches are crucial in developing sustainable chemistry practices (Fu et al., 2016).

Fluorophore Development

The development of fluorophores using naphthalenecarboxamide derivatives is another significant application. Padalkar et al. (2015) synthesized novel naphthalenecarboxamide-based fluorophores, studying their photophysical properties and comparing them with structural analogs. These compounds showed potential as blue-emitting fluorophores, relevant for various applications in imaging and sensing technologies (Padalkar et al., 2015).

Safety And Hazards

According to the safety data sheet, this substance is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to consult a physician . The substance should be handled with care, and in case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media .

properties

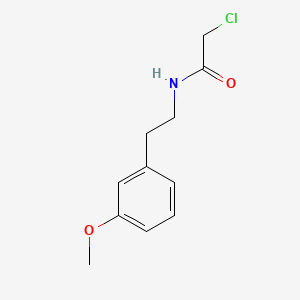

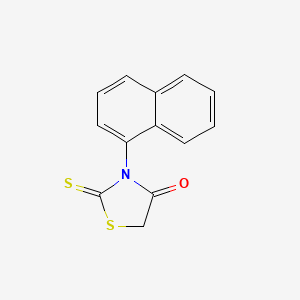

IUPAC Name |

3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-12-5-6-14-15(9-12)21-18(24)20-14/h1-9,22H,(H,19,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDHDEWDUFYUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067258 | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

CAS RN |

26848-40-8 | |

| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26848-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026848408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)